molecular formula C9H11N5O B1452214 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 857751-18-9

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No. B1452214
M. Wt: 205.22 g/mol
InChI Key: LWURPLIVEZKYCS-UHFFFAOYSA-N
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Description

“4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 857751-18-9 . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 205.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Tetrahydroquinolines 4-Substituted anilines, including 4-methoxyaniline derivatives, participate in reactions to form N-propargylanilines, which are then cyclized to yield various tetrahydroquinolines. These compounds, related to the antiviral agent Virantmycin, show promise in the development of new therapeutic agents (Francis et al., 2004).

Magnetic and Thermal Studies on Metal(II) Complexes 4-(Thiophen-3-yl)-aniline, a compound structurally similar to the query chemical, has been used to synthesize Schiff base complexes with different metal ions. These complexes have been characterized for their magnetic and thermal properties, contributing to the understanding of their potential applications in various fields (Osowole, 2011).

Pharmacological Applications

Development of Anti-Cancer Agents Compounds structurally related to 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, such as the derivatives of pyrazolines based on thiazolidin-4-one, have been synthesized and evaluated for their potential as anti-cancer agents. The synthesized compounds show promising anti-cancer and HIV properties compared to existing drugs, making them valuable candidates for further drug development (Patel et al., 2015).

Microtubule-Binding Agents for Cancer Therapy Analogs of combretastatin A-4, containing 1,2,3-triazole and methoxy-aniline groups, have been synthesized and tested for their ability to inhibit tubulin and induce cytotoxicity in cancer cells. These compounds, including 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline, show potential as microtubule-binding agents, making them promising candidates for cancer treatment (Odlo et al., 2010).

Electronic and Optical Applications

Electrochromic Materials with Nitrotriphenylamine Unit Novel donor–acceptor systems employing nitrotriphenylamine as the acceptor and different thiophene derivatives as the donor have been synthesized. These systems demonstrate outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable materials for electrochromic applications in NIR region (Li et al., 2017).

properties

IUPAC Name

4-methoxy-3-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWURPLIVEZKYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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